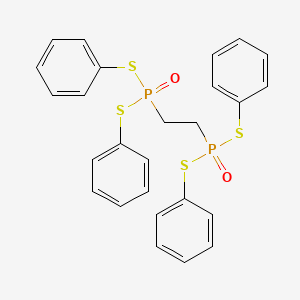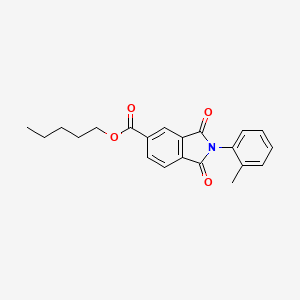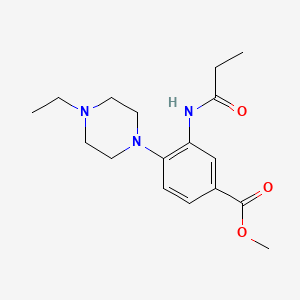
1,2-Bis(diphenylthiophosphinyl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylenebis(diphenylphosphine sulfide) is an organophosphorus compound with the molecular formula C26H24P2S2. It is a derivative of ethylenebis(diphenylphosphine), where the phosphorus atoms are bonded to sulfur atoms. This compound is known for its applications in coordination chemistry and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethylenebis(diphenylphosphine sulfide) can be synthesized through the reaction of ethylenebis(diphenylphosphine) with sulfur. The reaction typically involves dissolving ethylenebis(diphenylphosphine) in an appropriate solvent such as toluene or dichloromethane, followed by the addition of elemental sulfur. The mixture is then heated under reflux conditions to facilitate the reaction. The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for ethylenebis(diphenylphosphine sulfide) are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Ethylenebis(diphenylphosphine sulfide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced back to ethylenebis(diphenylphosphine) under specific conditions.
Substitution: The sulfur atoms can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylenebis(diphenylphosphine).
Substitution: Various substituted phosphine sulfides.
Aplicaciones Científicas De Investigación
Ethylenebis(diphenylphosphine sulfide) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in catalysis for various organic transformations, including hydrogenation and carbonylation reactions.
Mecanismo De Acción
The mechanism of action of ethylenebis(diphenylphosphine sulfide) involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The sulfur atoms in the compound play a crucial role in stabilizing the metal-ligand interactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenebis(diphenylphosphine): The parent compound without sulfur atoms.
Diphenylphosphine: A simpler phosphine compound with one phosphorus atom.
Triphenylphosphine: Another widely used phosphine ligand in coordination chemistry.
Uniqueness
Ethylenebis(diphenylphosphine sulfide) is unique due to the presence of sulfur atoms, which enhance its ability to form stable complexes with transition metals. This makes it particularly useful in catalytic applications where strong metal-ligand interactions are required.
Propiedades
Número CAS |
7615-76-1 |
|---|---|
Fórmula molecular |
C26H24O2P2S4 |
Peso molecular |
558.7 g/mol |
Nombre IUPAC |
[2-bis(phenylsulfanyl)phosphorylethyl-phenylsulfanylphosphoryl]sulfanylbenzene |
InChI |
InChI=1S/C26H24O2P2S4/c27-29(31-23-13-5-1-6-14-23,32-24-15-7-2-8-16-24)21-22-30(28,33-25-17-9-3-10-18-25)34-26-19-11-4-12-20-26/h1-20H,21-22H2 |
Clave InChI |
RQBHBUVPYIJZPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SP(=O)(CCP(=O)(SC2=CC=CC=C2)SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(2,6-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12483214.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12483217.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenyl)carbonyl]amino}benzoate](/img/structure/B12483225.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B12483234.png)
![1-[2-(3-Chloro-4-ethoxyphenyl)ethyl]-3-phenylthiourea](/img/structure/B12483244.png)
![2-[(benzylsulfanyl)acetyl]-N-[(2-chlorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B12483256.png)
![3-[4-(Adamantan-1-yl)-2-bromophenyl]-1-(3-chlorophenyl)urea](/img/structure/B12483260.png)
![(4-Benzylpiperidin-1-yl)[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B12483262.png)
![2-chloro-4-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12483274.png)
![5-({3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12483280.png)
![2,4-dichloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12483281.png)
![N-(2-chlorophenyl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12483291.png)
